molecular formula C12H13BrF2O3 B12652105 Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate

Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate

Cat. No.: B12652105
M. Wt: 323.13 g/mol
InChI Key: MTRYNNKQVLMHCO-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate is an organic compound with the molecular formula C₁₂H₁₃BrF₂O₃ and a molecular weight of 323.13 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a phenoxy group, which is further connected to a butanoate ester. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate typically involves the reaction of 4-bromo-2,5-difluorophenol with ethyl 4-bromobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and amines.

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced esters.

    Coupling Reactions: Biaryl compounds and other coupled products.

Scientific Research Applications

Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity and binding affinity to various enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate is unique due to the presence of both bromine and fluorine atoms on the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C12H13BrF2O3

Molecular Weight

323.13 g/mol

IUPAC Name

ethyl 4-(4-bromo-2,5-difluorophenoxy)butanoate

InChI

InChI=1S/C12H13BrF2O3/c1-2-17-12(16)4-3-5-18-11-7-9(14)8(13)6-10(11)15/h6-7H,2-5H2,1H3

InChI Key

MTRYNNKQVLMHCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=CC(=C(C=C1F)Br)F

Origin of Product

United States

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